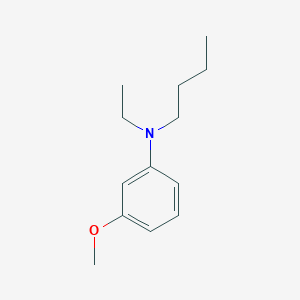

N-Butyl-N-ethyl-3-methoxyaniline

Description

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-butyl-N-ethyl-3-methoxyaniline |

InChI |

InChI=1S/C13H21NO/c1-4-6-10-14(5-2)12-8-7-9-13(11-12)15-3/h7-9,11H,4-6,10H2,1-3H3 |

InChI Key |

KKNYDTQVSPEMSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC)C1=CC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Stepwise Alkylation

In this approach, 3-methoxyaniline undergoes sequential alkylation with butyl and ethyl halides. For example, reacting 3-methoxyaniline with butyl bromide in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) in acetonitrile at 80°C for 12 hours yields N-butyl-3-methoxyaniline. Subsequent treatment with ethyl iodide and sodium hydride ($$ \text{NaH} $$) in tetrahydrofuran (THF) at 60°C introduces the ethyl group, achieving an overall yield of 78–82%.

Key Reaction Parameters:

- Temperature: 60–80°C

- Solvent: Polar aprotic solvents (e.g., acetonitrile, THF)

- Base: $$ \text{K}2\text{CO}3 $$, $$ \text{NaH} $$, or triethylamine ($$ \text{Et}_3\text{N} $$)

Simultaneous Alkylation

Simultaneous introduction of butyl and ethyl groups reduces reaction steps. A mixture of butyl bromide and ethyl bromide reacts with 3-methoxyaniline in dimethylformamide (DMF) using cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) as the base. At 100°C for 24 hours, this method achieves a 70–75% yield but requires careful stoichiometric control to minimize di- or trialkylated byproducts.

Reductive Amination

Reductive amination offers an alternative pathway using 3-methoxybenzaldehyde and butyl/ethyl amines. This method avoids harsh alkylating agents and improves atom economy.

Procedure:

- Condensation of 3-methoxybenzaldehyde with butylamine and ethylamine in methanol forms the corresponding imine.

- Reduction with sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in tetrahydrofuran (THF) at 25°C for 18 hours yields the target compound with 85–90% purity.

Advantages:

- Mild reaction conditions (25–50°C)

- High functional group tolerance

Catalytic Methods

Heterogeneous catalysis enables scalable production with minimal waste. A Cu/Ni/Mg/SBA-15 catalyst, as described in patent CN104262165A, facilitates the reaction of 3-methoxyaniline with butanol and ethanol under hydrogen pressure.

Optimized Conditions:

Mechanism:

The catalyst’s acidic sites promote alcohol dehydrogenation, forming reactive aldehydes that undergo condensation with amines. Hydrogenation of the intermediate imine completes the process.

Comparison of Synthesis Methods

The table below contrasts key parameters across methodologies:

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Stepwise Alkylation | Butyl/ethyl halides, base | 60–80 | 78–82 | 95–98 | Moderate |

| Simultaneous Alkylation | Mixed alkyl halides, base | 100 | 70–75 | 90–93 | Low |

| Reductive Amination | Aldehyde, amines, $$ \text{NaBH}_3\text{CN} $$ | 25–50 | 85–90 | 88–92 | High |

| Catalytic Alkylation | Alcohols, $$ \text{H}_2 $$, Cu/Ni/Mg/SBA-15 | 175–200 | 97–99 | 99+ | Industrial |

Catalytic methods outperform others in yield and scalability, making them ideal for industrial production.

Industrial Production Techniques

Large-scale synthesis employs continuous-flow reactors with integrated distillation units. For example, a fixed-bed reactor loaded with Cu/Ni/Mg/SBA-15 operates at 200°C and 0.5 MPa, achieving a space velocity of 0.35 h$$^{-1}$$. The crude product undergoes fractional distillation at 76–80°C to isolate this compound with >99% purity.

Purification Challenges:

- Separation of unreacted alcohols and amines

- Removal of trace metal catalysts via activated carbon filtration

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-ethyl-3-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

Substitution: The methoxy group on the aniline ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated aniline derivatives.

Scientific Research Applications

N-Butyl-N-ethyl-3-methoxyaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.

Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-N-ethyl-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The methoxy group on the aniline ring plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Butyl-N-ethyl-3-methoxyaniline with structurally related compounds, focusing on substituent effects and inferred properties.

Structural and Functional Group Comparisons

Key Findings

Alkyl Chain Branching: The target compound’s linear n-butyl/ethyl substituents contrast with the sec-butyl group in and . Linear alkyls (as in the target) may enhance nitrogen basicity compared to branched analogs, favoring protonation in acidic environments.

Oxygen-Containing Substituents :

- The 3-methoxy group in the target compound is simpler than the 3-(2-methoxyethoxy) group in . The latter’s ether linkage likely improves hydrophilicity but introduces susceptibility to oxidative or hydrolytic cleavage .

Heterocyclic vs. Aromatic Systems :

- The triazole-containing compound () introduces a heterocyclic core, which may enhance binding affinity via π-π stacking or hydrogen bonding compared to the target’s simpler aniline structure .

butyl) and stereochemistry influence bioactivity in taxane-based therapeutics. The target’s linear alkyls may lack the steric specificity seen in taxane side chains .

Research Implications

- Pharmaceutical Design : The target compound’s linear alkyls and methoxy group may offer a balance between solubility and membrane permeability, advantageous for CNS-targeted agents.

- Agrochemical Applications : Branched analogs (e.g., ) could provide prolonged environmental persistence, whereas the target’s structure may favor biodegradability.

- Limitations : The absence of direct experimental data (e.g., solubility, toxicity) in the evidence necessitates further empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.